3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid
Overview
Description
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of an imidazole ring and a pyridine ring, both of which are important structures in medicinal chemistry. The trifluoromethyl group attached to the pyridine ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via transition metal-mediated trifluoromethylation reactions.
Coupling of the Imidazole and Pyridine Rings: The final step involves coupling the imidazole ring with the pyridine ring, which can be achieved through nucleophilic substitution reactions or cross-coupling reactions using reagents like boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Boronic acids, Halides, Copper or Palladium catalysts
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Imidazol-1-yl-3-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a pyridine ring.
2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanone: Contains an ethanone group instead of a carboxylic acid.
Uniqueness
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is unique due to the presence of both an imidazole and a pyridine ring, along with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-7(16-2-1-14-5-16)8(9(17)18)15-4-6/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNABIQJIIFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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